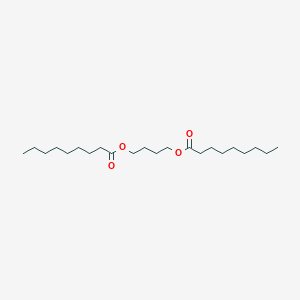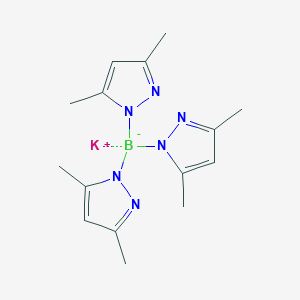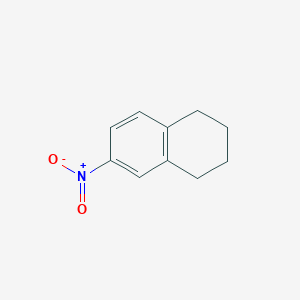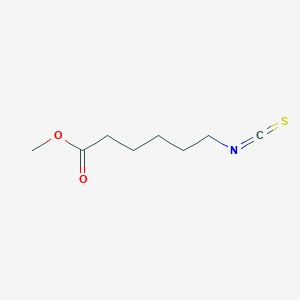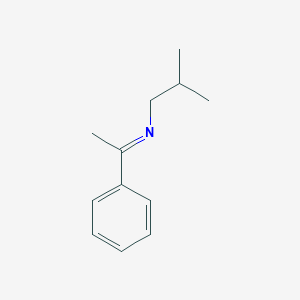
N-Phenethylideneisobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethylideneisobutylamine (NBOMe) is a class of synthetic hallucinogenic drugs that has recently gained attention in the scientific community due to its potent psychoactive effects. NBOMe compounds are structurally similar to the phenethylamine class of compounds, which includes the well-known psychedelic drug mescaline. NBOMe compounds are known to be highly potent, with doses as low as a few micrograms producing significant effects. The purpose of
Mécanisme D'action
The mechanism of action of N-Phenethylideneisobutylamine compounds is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-Phenethylideneisobutylamine compounds are thought to act as partial agonists at the 5-HT2A receptor, which is known to be involved in the psychedelic effects of hallucinogenic drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Phenethylideneisobutylamine compounds are similar to those of other hallucinogenic drugs, including altered perception, mood, and thought. N-Phenethylideneisobutylamine compounds are known to produce vivid visual hallucinations, as well as changes in auditory and tactile perception. Other effects may include changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-Phenethylideneisobutylamine compounds in lab experiments is their potency, which allows for the use of smaller doses and reduces the amount of material needed for experiments. However, N-Phenethylideneisobutylamine compounds are also associated with a number of limitations, including their potential for toxicity and the lack of information on their long-term effects.
Orientations Futures
There are a number of potential future directions for research on N-Phenethylideneisobutylamine compounds, including the development of new psychoactive drugs based on their structure, the investigation of their potential therapeutic uses, and the development of new analytical methods for their detection and quantification. Additionally, more research is needed to understand the long-term effects of N-Phenethylideneisobutylamine compounds on the brain and behavior, as well as their potential for abuse and addiction.
Conclusion:
In conclusion, N-Phenethylideneisobutylamine compounds are a class of synthetic hallucinogenic drugs that have gained attention in the scientific community due to their potent psychoactive effects. While there is still much to learn about their mechanism of action and long-term effects, N-Phenethylideneisobutylamine compounds have a number of potential applications in scientific research and may hold promise for the development of new psychoactive drugs.
Méthodes De Synthèse
N-Phenethylideneisobutylamine compounds are typically synthesized using a combination of chemical reactions, including condensation and reduction. The starting materials for the synthesis are typically commercially available and relatively inexpensive. The synthesis of N-Phenethylideneisobutylamine compounds is relatively straightforward and can be completed in a laboratory setting with moderate technical expertise.
Applications De Recherche Scientifique
N-Phenethylideneisobutylamine compounds have been used in a variety of scientific research applications, including studies on the structure-activity relationships of hallucinogenic compounds and the development of new psychoactive drugs. N-Phenethylideneisobutylamine compounds have also been used in studies on the effects of hallucinogens on the brain and behavior.
Propriétés
Numéro CAS |
19340-97-7 |
|---|---|
Nom du produit |
N-Phenethylideneisobutylamine |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-1-phenylethanimine |
InChI |
InChI=1S/C12H17N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
Clé InChI |
VWHXCMJYNTUNMV-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C(C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CN=C(C)C1=CC=CC=C1 |
Synonymes |
2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
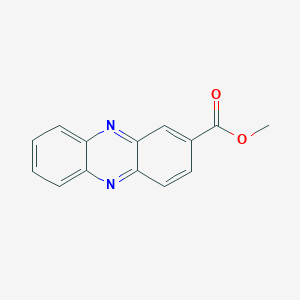
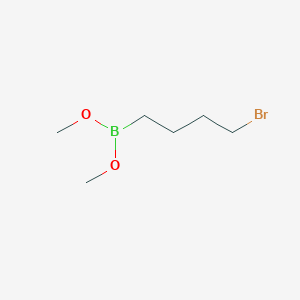
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
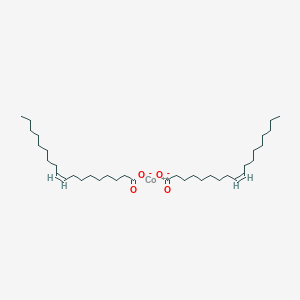

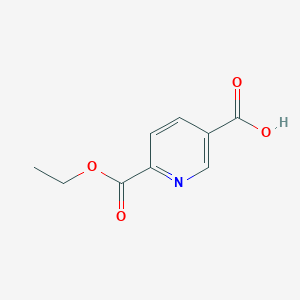
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
